

Bromperidol therapeutic efficacy psychosis clinical trials

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bromperidol

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Efficacy Data from Clinical Trials

The table below summarizes the key efficacy findings from comparative clinical trials of oral **bromperidol**, largely based on a 1988 review article [1] [2].

Comparative Agent	Reported Efficacy Outcome for Bromperidol	Notes on Trial Design & Dosage
Placebo [2]	Significantly superior against nearly all assessed rating scale factors after 3 weeks.	Data from 2 controlled trials; high dropout rates in placebo groups prevented longer-term (6-week) comparisons.
Chlorpromazine [1] [2]	Slightly greater overall efficacy.	Daily maintenance doses of bromperidol (4-24 mg) improved social behavior more than chlorpromazine (200-1200 mg).
Perphenazine [1] [2]	Slightly greater overall efficacy; symptoms of hostility, mania, and paranoia responded more favorably.	Comparison with mean daily doses of perphenazine 20 mg over 30 days.
Haloperidol [1] [2]	Similar to or slightly better overall efficacy; 55% vs. 38% showed	Largest comparative trial; delusions, hallucinations, and social disability tended to

Comparative Agent	Reported Efficacy Outcome for Bromperidol	Notes on Trial Design & Dosage
	slight to marked improvement.	respond more favorably to bromperidol (3-12 mg/day).

Additional non-comparative studies noted that over 60% of patients with chronic schizophrenia showed moderate or marked improvement after 1 to 2 months of **bromperidol** treatment, with particular effectiveness against delusions and hallucinations [2]. Some studies reported a faster onset of action and an "activating effect" compared to other agents [1] [2].

Long-Acting Depot Formulation

A Cochrane review from 2012 compared the long-acting injectable (depot) form, **bromperidol decanoate**, with other depot antipsychotics [3] [4]. The analysis was based on only four older, small randomized controlled trials (RCTs), totaling 117 participants, and the evidence quality was rated as low.

The key findings for the depot formulation were:

- **Compared to placebo:** **Bromperidol** decanoate may be more effective, with no clear differences in adverse effects like akathisia or weight gain in one small study (n=20) [3].
- **Compared to other depot antipsychotics (fluphenazine & haloperidol decanoate):** People allocated to **bromperidol** decanoate had **significantly more relapses** (RR 3.92) and left the studies more frequently due to any cause than those on the other depots [3] [4]. The authors concluded that **bromperidol** decanoate may be "less valuable than fluphenazine or haloperidol decanoate" [3].

Experimental Protocols in Key Trials

While the search results do not provide granular laboratory manuals, they outline the general design of the clinical trials cited in the major review papers.

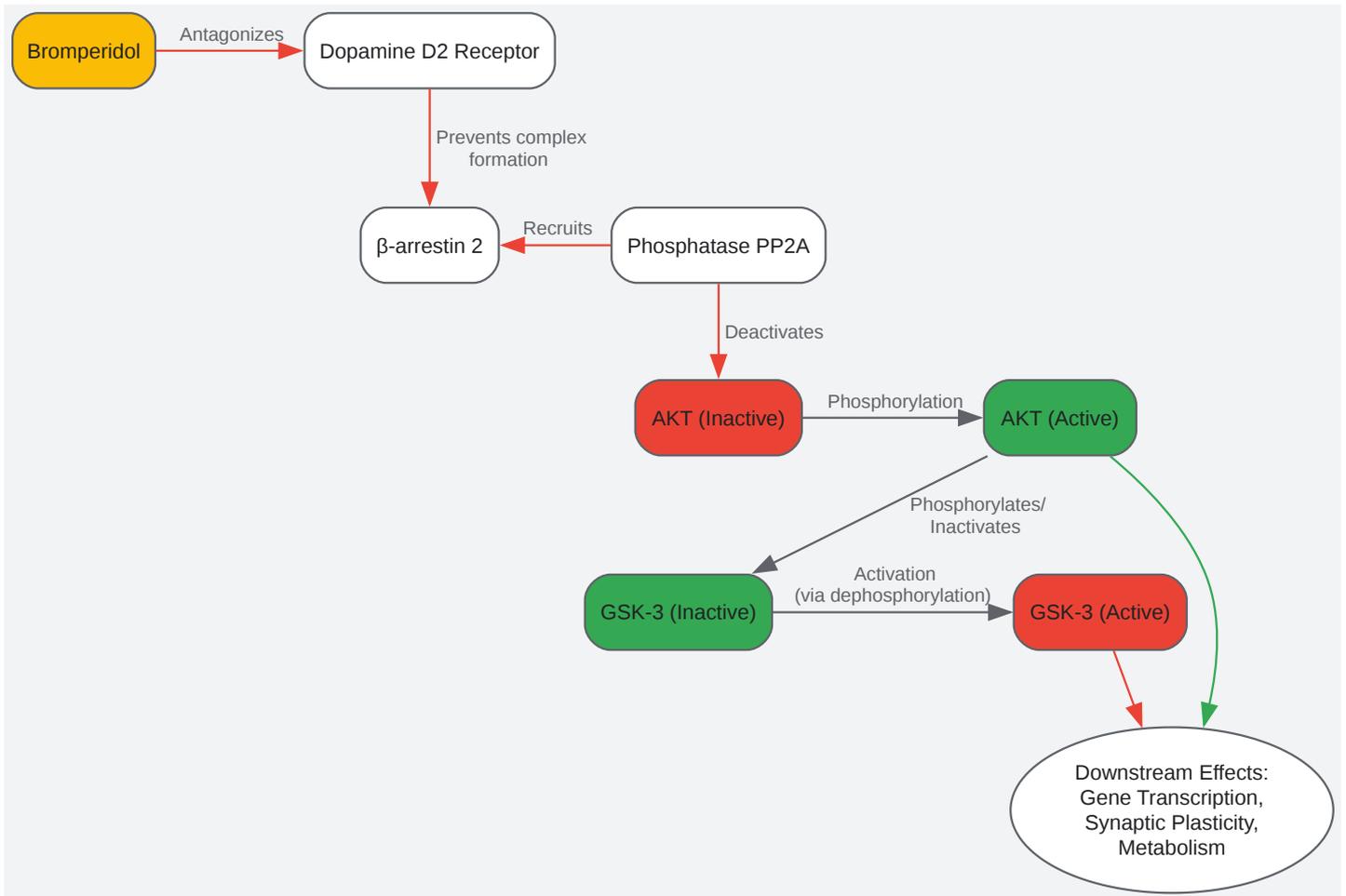
- **Study Design:** The efficacy data for oral **bromperidol** comes from both short-term (e.g., 3-6 weeks) and long-term maintenance (up to 1 year) studies. The trials included both non-comparative (open-label) and comparative designs against reference drugs like haloperidol and chlorpromazine [1] [2] [5].

- **Population:** Participants were primarily diagnosed with chronic schizophrenia of different subtypes [2] [5].
- **Dosage:** In early phase III trials, the optimal therapeutic dosage was found to be between 4 mg and 6 mg per day [5]. For long-term treatment, dosing was often individualized, starting with 5 mg once daily and increasing weekly to a typical maintenance dose of 5-10 mg/day [2].
- **Outcome Measures:** Global improvement was a primary metric, often measured by clinical assessment scales. One early trial defined a positive outcome as "global improvement (from very much up to moderately)" [5].

Molecular Mechanisms of Action

Bromperidol is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is as a potent antagonist of central **dopamine D2 receptors** [6] [7]. This antagonism in the mesolimbic pathway is responsible for its efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions [6].

Antipsychotics like **bromperidol** also influence intracellular signaling pathways. The following diagram illustrates the key pathways involved.



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*Diagram: Simplified intracellular signaling pathway of **bromperidol**. By blocking dopamine D2 receptors, **bromperidol** prevents the downstream deactivation of AKT, leading to inhibited GSK-3 activity and modulation of key neuronal functions [8].*

Beyond direct D2 blockade, **bromperidol**'s action has downstream intracellular consequences. By inhibiting the D2 receptor, it prevents the formation of a complex involving β -arrestin 2 and protein phosphatase 2A (PP2A). This disruption leads to increased phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK-3 activity [8]. This modulation of the AKT/GSK-3 pathway can influence gene transcription, synaptic plasticity, and cellular metabolism.

Safety and Tolerability Profile

The most frequently reported side effects of **bromperidol** are **extrapyramidal symptoms (EPS)**, with incidence rates varying from 20% to 80% in studies. These include tremors, rigidity, and bradykinesia, and are generally mild to moderate in severity [1] [6] [2]. Long-term use carries a risk of tardive dyskinesia [6].

- **Comparison with other agents:** The incidence and severity of EPS were similar to those seen with haloperidol, chlorpromazine, and perphenazine [1] [2].
- **Other side effects:** Due to its receptor profile, **bromperidol** may also cause fatigue, hypersalivation, and anticholinergic effects like dry mouth [6] [2].

Conclusion for Researchers

The clinical trial data suggests that oral **bromperidol** is an effective antipsychotic, with efficacy that appears comparable or slightly superior to haloperidol in the limited available studies. However, this evidence base is dated and insufficient by modern standards. Key considerations for researchers include:

- **Limited Data:** The most comprehensive efficacy reviews are from 1988, and the Cochrane review on the depot formulation found only a few small, older trials [1] [3].
- **Established EPS Risk:** Its side effect profile is consistent with typical antipsychotics, featuring a significant risk of EPS [1] [2].
- **Need for Contemporary Research:** The authors of the Cochrane review explicitly stated that "well-conducted and reported randomised trials are needed to inform practice" [3].

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To cite this document: Smolecule. [Bromperidol therapeutic efficacy psychosis clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

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